4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone
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Overview
Description
4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone, also known as PZQ, is a chemical compound that has gained attention in the scientific community due to its potential use as an anti-parasitic drug. PZQ has been found to be effective against several types of parasitic infections, including schistosomiasis and fascioliasis.
Mechanism of Action
The exact mechanism of action of 4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone is not fully understood, but it is believed to work by causing muscle paralysis in the parasites. This leads to the detachment of the parasites from the host tissues, which allows the immune system to clear them from the body.
Biochemical and Physiological Effects:
4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone has been found to have minimal toxicity in humans and animals. It is rapidly metabolized in the liver and excreted in the urine. 4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone has been found to have an effect on the levels of certain neurotransmitters in the brain, but the significance of this is not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone in lab experiments is its effectiveness against several types of parasitic infections. It is also relatively easy to synthesize and purify. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several areas of research that could be explored in the future with regards to 4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone. One area is the optimization of the synthesis method to improve the yield and purity of the final product. Another area is the exploration of 4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone's potential use in treating other parasitic infections, such as tapeworm infections. Additionally, further research could be done to better understand the mechanism of action of 4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone and how it can be optimized for use in lab experiments.
Synthesis Methods
The synthesis of 4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone involves several steps, including the reaction of 2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane with 2-chloro-3-formylquinoline, followed by a cyclization reaction. The final product is obtained through a purification process, such as column chromatography.
Scientific Research Applications
4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone has been extensively studied for its anti-parasitic properties. It has been found to be effective against several species of schistosomes and fasciolids, which are responsible for causing schistosomiasis and fascioliasis, respectively. 4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone has also been studied for its potential use in treating other parasitic infections, such as liver fluke infections and tapeworm infections.
properties
IUPAC Name |
4-[2-(pyrazol-1-ylmethyl)-1,4-oxazepane-4-carbonyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-18-11-16(15-5-1-2-6-17(15)21-18)19(25)22-8-4-10-26-14(12-22)13-23-9-3-7-20-23/h1-3,5-7,9,11,14H,4,8,10,12-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQHDHVVDQLXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(OC1)CN2C=CC=N2)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone |
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